molecular formula C16H16FN3O B5755417 5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5755417
M. Wt: 285.32 g/mol
InChI Key: TWRFGNCGEMMUHU-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an azepane ring, a fluorophenyl group, and a nitrile group attached to the oxazole ring

Properties

IUPAC Name

5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFGNCGEMMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction involving an appropriate azepane derivative.

    Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or an aldoxime precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a piperidine ring instead of an azepane ring.

    5-(Morpholin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

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